molecular formula C8H14ClNO2 B13070396 3-Ethoxypiperidine-1-carbonyl chloride

3-Ethoxypiperidine-1-carbonyl chloride

Cat. No.: B13070396
M. Wt: 191.65 g/mol
InChI Key: HVBMGDUIAMOOBU-UHFFFAOYSA-N
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Description

3-Ethoxypiperidine-1-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypiperidine-1-carbonyl chloride typically involves the reaction of 3-ethoxypiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows: [ \text{3-Ethoxypiperidine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene safely. The process is optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-ethoxypiperidine and hydrochloric acid.

    Reduction: It can be reduced to form 3-ethoxypiperidine derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed:

  • Substituted piperidine derivatives.
  • Hydrolyzed products such as 3-ethoxypiperidine.

Scientific Research Applications

3-Ethoxypiperidine-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxypiperidine-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness: 3-Ethoxypiperidine-1-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride functional group. This combination imparts specific reactivity and properties that are valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-ethoxypiperidine-1-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2/c1-2-12-7-4-3-5-10(6-7)8(9)11/h7H,2-6H2,1H3

InChI Key

HVBMGDUIAMOOBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)C(=O)Cl

Origin of Product

United States

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